
1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl)-
Overview
Description
1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl)-, also known as (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine, is a chiral diamine . It acts as a key precursor (mother diamine) in the synthesis of alkyl, aryl, and heterocyclic diamines (daughter diamines), used for various synthetic applications .
Synthesis Analysis
This compound is commonly used in the stereoselective synthesis of enantiopure compounds . It can be used as a precursor for the synthesis of enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives via diaza-Cope rearrangement (DCR) . It can also be used to synthesize 4,4’- (1,2-Diazaniumylethane-1,2-diyl)dibenzoate trihydrate by treating with terephthalaldehydic acid .Molecular Structure Analysis
The empirical formula of this compound is C14H16N2O2 . The molecular weight is 244.29 . The SMILES string representation of the molecule is NC@Hc1ccccc1O)c2ccccc2O .Chemical Reactions Analysis
As a stereoinductor, it is used in the synthesis of quinoline and isoquinoline-based 1,2-diamines . These are employed as catalysts in the preparation of warfarin and coumachlor in water .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 157-162 °C . It has an optical activity of [α]22/D -65°, c = 0.2 in chloroform .Scientific Research Applications
Chemical Synthesis and Stereospecificity
- Stereospecific Synthesis of Alkyl-substituted Vicinal Diamines : Research demonstrates the synthesis of alkyl-substituted vicinal diamines from 1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane, overcoming challenges in the diaza-Cope rearrangement reaction. This process involves the addition of isobutyraldehyde, yielding stable ring complexes and high stereoselectivity in the product (Kim, Staikova, Lough, & Chin, 2009) Kim et al., 2009.
Reactions with Copper Complexes
- Interaction with Copper Complexes : Studies reveal that reactions of 1,2-diaminoethane with copper(II) complexes lead to various significant chemical transformations. These reactions involve deoxygenation of ligands and reduction of the metal, producing compounds like 2-amino-4-methylphenol and others, highlighting its reactivity with copper complexes (Buckley, Charalambous, & Brain, 1982) Buckley et al., 1982.
Safety and Hazards
properties
IUPAC Name |
2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPLGLZBUDMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




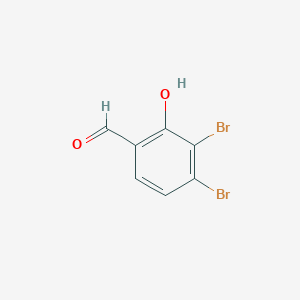
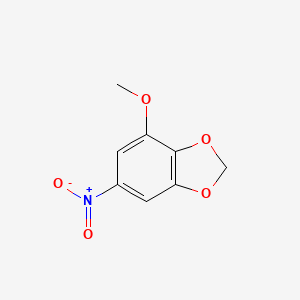
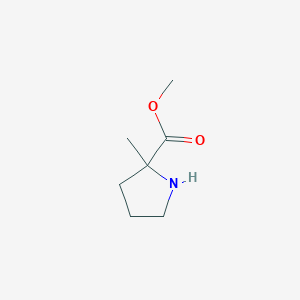

![2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B3269490.png)
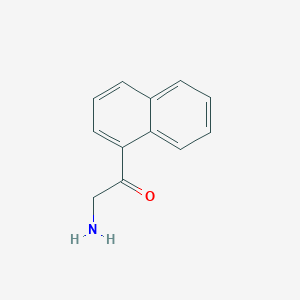

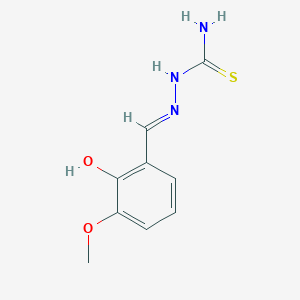
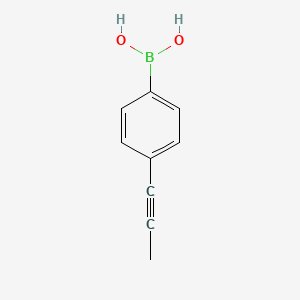
![1-[2-(Aminooxy)ethyl]pyrrolidin-2-one](/img/structure/B3269513.png)


